3-(Methylthio)phenylacetic acid

Descripción general

Descripción

3-(Methylthio)phenylacetic acid is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-(3-(Methylthio)phenyl)acetic acid, also known as 3-(Methylthio)phenylacetic acid or 2-(3-methylsulfanylphenyl)acetic Acid, is sarcosine oxidase . Sarcosine oxidase is an enzyme that catalyzes the oxidative demethylation of sarcosine to glycine .

Mode of Action

The compound acts as an irreversible inhibitor of sarcosine oxidase . It binds to the enzyme and prevents its normal function, thereby inhibiting the conversion of sarcosine to glycine .

Biochemical Pathways

The inhibition of sarcosine oxidase by 2-(3-(Methylthio)phenyl)acetic acid affects the glycine, serine, and threonine metabolism pathway . This pathway is responsible for the metabolism of these amino acids, and its disruption can have downstream effects on various biological processes, including protein synthesis and neurotransmission .

Pharmacokinetics

Like other small organic molecules, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The inhibition of sarcosine oxidase by 2-(3-(Methylthio)phenyl)acetic acid can result in the accumulation of sarcosine and a decrease in the levels of glycine . This can have various molecular and cellular effects, depending on the specific biological context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-(Methylthio)phenyl)acetic acid . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to sarcosine oxidase .

Actividad Biológica

3-(Methylthio)phenylacetic acid (CAS No. 18698-73-2) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

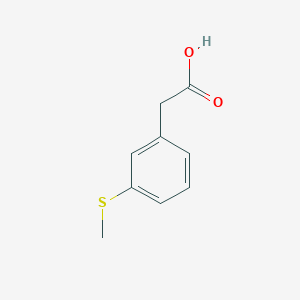

This compound features a phenyl ring substituted with a methylthio group and an acetic acid moiety. Its chemical structure can be represented as follows:

This compound is characterized by its ability to participate in various biochemical reactions, often acting as a substrate or inhibitor in enzymatic processes.

Target Interactions

This compound primarily interacts with specific enzymes and receptors, influencing various biochemical pathways. Its mechanism of action involves:

- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic pathways.

- Cell Signaling Modulation : The compound can affect cellular signaling pathways, leading to alterations in gene expression and cellular metabolism.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

- Hepatocellular Carcinoma (HepG2)

- Human Lung Carcinoma (A549)

- Human Breast Carcinoma (MCF-7)

The compound has been shown to induce apoptosis in these cell lines, suggesting potential for development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It exhibits activity against several bacterial strains, making it a candidate for antibiotic development. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Organisms | Observed Effects | Reference |

|---|---|---|---|

| Anticancer | HepG2 | Induction of apoptosis | |

| A549 | Cytotoxicity | ||

| MCF-7 | Cell cycle arrest | ||

| Antimicrobial | Various Bacteria | Inhibition of growth |

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on HepG2 cells revealed that treatment with the compound resulted in a significant decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. The study concluded that this compound could serve as a lead for further drug development targeting liver cancer.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates that it can effectively cross cellular membranes due to its lipophilic nature. This property enhances its bioavailability and potential therapeutic efficacy in vivo.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(Methylthio)phenylacetic acid is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of Etoricoxib , a selective COX-2 inhibitor used to treat pain and inflammation. The compound serves as a precursor in the synthesis pathway, facilitating the development of this widely used medication .

Case Study: Synthesis of Etoricoxib

- Starting Material : 4-methylthio phenyl acetic acid.

- Process : The synthesis involves catalytic reactions using halogenated phenylacetic acids and sodium methyl mercaptide, yielding 4-methylthio phenyl acetic acid without generating harmful byproducts like hydrogen sulfide, thus presenting an environmentally friendly alternative for large-scale production .

Chemical Synthesis

The compound is utilized in organic synthesis as a building block for various derivatives. Its unique structure allows for modifications that can lead to novel compounds with desirable properties.

Synthesis Pathways

- Catalytic Reactions : Utilizes copper ions as catalysts to enhance reaction efficiency and reduce environmental impact.

- Environmental Considerations : The synthetic routes developed minimize hazardous waste and promote sustainable practices in chemical manufacturing .

Potential Biological Effects

- Antimicrobial Properties : Similar compounds have exhibited activity against various bacterial strains, suggesting that this compound may also contribute to antimicrobial efficacy .

- Anti-inflammatory Activity : As a precursor to Etoricoxib, it indirectly plays a role in reducing inflammation, which is critical for treating conditions like arthritis .

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in the food industry, particularly in flavor enhancement due to its sulfur-containing structure.

Flavor Chemistry

- The compound can be involved in the synthesis of flavoring agents that enhance the sensory properties of food products, especially in fermented foods where sulfur compounds play a crucial role .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Key intermediate for Etoricoxib synthesis; anti-inflammatory properties |

| Chemical Synthesis | Building block for various derivatives; environmentally friendly synthetic routes |

| Biological Activities | Potential antimicrobial and anti-inflammatory effects |

| Industrial | Flavor enhancement in food products; involvement in the synthesis of flavoring agents |

Propiedades

IUPAC Name |

2-(3-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYCOAMUNLESIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372082 | |

| Record name | 3-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18698-73-2 | |

| Record name | 3-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.